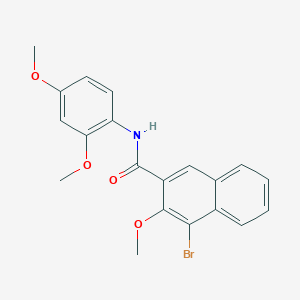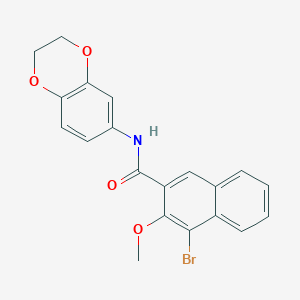![molecular formula C24H22BrN3O2 B251058 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide, also known as BBR 3464, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a DNA-binding agent that has shown promising results in preclinical studies.
Mecanismo De Acción
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 works by binding to DNA and interfering with its normal function. It forms covalent bonds with the DNA molecule, causing it to become distorted and preventing it from replicating properly. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 3464 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has several advantages for use in lab experiments. It is a potent and selective DNA-binding agent that has shown activity against a wide range of cancer cell lines. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the development of new formulations that can improve its solubility and enhance its bioavailability. Additionally, there is ongoing research into the use of this compound 3464 in combination with other cancer drugs to enhance its effectiveness. Finally, there is interest in exploring the potential use of this compound 3464 in other disease areas, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 is synthesized through a multistep process that involves the condensation of 4-bromoaniline and 4-bromobenzoyl chloride to form an intermediate, which is then reacted with piperazine to form the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has been extensively studied for its potential use in cancer treatment. It has shown activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. It has also been shown to be effective in animal models of cancer.
Propiedades
Fórmula molecular |
C24H22BrN3O2 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide |
InChI |
InChI=1S/C24H22BrN3O2/c25-20-12-10-18(11-13-20)23(29)26-21-8-4-5-9-22(21)27-14-16-28(17-15-27)24(30)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,26,29) |
Clave InChI |
FNBLYTPVUFNLTF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
